molecular formula C11H18F2N2O B1434966 (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 1442474-22-7

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1434966
CAS No.: 1442474-22-7
M. Wt: 232.27 g/mol
InChI Key: RWPZDZKZSTXQHY-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone belongs to the class of fluorinated heterocyclic compounds featuring two distinct piperidine ring systems connected through a carbonyl linkage. The compound is characterized by the presence of two fluorine atoms at the 4,4-position of one piperidine ring, while the second piperidine ring remains unsubstituted. This structural arrangement creates a unique molecular architecture that combines the properties of both fluorinated and non-fluorinated piperidine moieties.

The molecular structure consists of a central carbonyl group that serves as a bridge between the two piperidine rings. The 4,4-difluoropiperidine moiety acts as the nitrogen nucleophile that forms the amide linkage, while the second piperidine ring contributes the carbonyl carbon through its 4-position. This specific connectivity pattern results in a compound with distinct conformational preferences and electronic properties compared to non-fluorinated analogs.

Commercial availability of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone has been documented through various chemical suppliers, indicating its utility as a research chemical and potential pharmaceutical intermediate. The compound is typically supplied as a specialty material for research applications, reflecting its specialized nature within the broader category of fluorinated heterocycles.

The molecular formula C₁₁H₁₈F₂N₂O and molecular weight of approximately 232.27 grams per mole establish the basic quantitative parameters for this compound. These values are consistent with the presence of two piperidine rings, two fluorine atoms, and one carbonyl functional group, confirming the expected structural composition.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPZDZKZSTXQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone generally proceeds via:

  • Step 1: Preparation of 4,4-Difluoropiperidine Intermediate

    The introduction of fluorine atoms at the 4,4-positions of the piperidine ring is a critical step. This is commonly achieved by fluorination of piperidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). These reagents facilitate the substitution of hydrogen atoms with fluorine, enhancing metabolic stability and lipophilicity of the molecule.

  • Step 2: Formation of the Piperidin-4-yl Methanone Intermediate

    The piperidin-4-yl moiety is functionalized to introduce a carbonyl group capable of forming an amide bond. This is typically done by oxidizing the corresponding piperidine alcohol or by using piperidin-4-one derivatives.

  • Step 3: Coupling to Form the Amide Bond

    The key amide bond between the 4,4-difluoropiperidine and the piperidin-4-yl carbonyl group is formed via coupling reactions. Carbodiimide-based coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically employed, often in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step is performed under mild conditions to preserve the integrity of the fluorinated ring and avoid side reactions.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Fluorination Piperidine + DAST or SF4, inert atmosphere, low temperature (0–25°C) Controls fluorination at 4,4-positions; DAST preferred for selectivity and milder conditions
2 Oxidation or Functionalization Piperidin-4-ol or piperidin-4-one, oxidizing agents (e.g., PCC, KMnO4) Generates carbonyl intermediate for amide coupling
3 Amide Coupling 4,4-Difluoropiperidine + piperidin-4-yl carbonyl derivative + EDC/DCC + DIPEA, solvent: dichloromethane or DMF, room temperature High yield coupling with minimized racemization; addition of catalytic DMAP may enhance reaction rate

Research Findings on Preparation and Stability

  • Metabolic Stability Enhancement : Incorporation of the 4,4-difluoropiperidine moiety significantly improves metabolic stability by reducing susceptibility to oxidative de-ethylation, a common metabolic soft spot in related compounds. This was demonstrated in studies where the half-life of compounds bearing this group was markedly increased in liver microsomes.

  • Hydrophilicity and cLogP Optimization : Introducing hydrophilic substituents on the piperidine ring or adjacent moieties can reduce cLogP, decreasing hydrophobic binding to cytochrome P450 enzymes and improving clearance profiles. This strategy is often balanced with maintaining potency.

  • Coupling Efficiency : Use of carbodiimide coupling reagents such as EDC in combination with bases like DIPEA has been shown to provide efficient amide bond formation with minimal by-product formation, crucial for scale-up synthesis.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Effect on Synthesis
Fluorinating Agent DAST or SF4 Selective introduction of fluorines at 4,4-positions
Temperature (Fluorination) 0–25°C Prevents decomposition, controls regioselectivity
Coupling Reagent EDC or DCC Facilitates amide bond formation
Base DIPEA Neutralizes acid by-products, promotes coupling
Solvent Dichloromethane (DCM) or DMF Good solubility for reagents, promotes reaction kinetics
Reaction Time (Coupling) 2–24 hours Optimized for maximum yield and purity
Yield 60–85% (reported ranges) Dependent on purity of intermediates and reaction conditions

Analytical and Characterization Techniques

Summary of Key Literature Sources

Source Contribution
PMC Article on Oxidative Phosphorylation Inhibitors (2022) Demonstrated metabolic stability improvements via 4,4-difluoropiperidine incorporation and coupling methods using EDC/DIPEA
Benchchem Product Synthesis Description (2024) Detailed synthetic route including fluorination and amide coupling steps with reagent specifics
Chem Rev Lett (2021) Provided crystallization and structural analysis methods for fluorinated piperidine derivatives

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone exhibits antidepressant-like effects in animal models. The compound appears to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

Case Study : A study published in 2023 demonstrated that the administration of this compound led to significant reductions in depressive behaviors in rodents, suggesting its potential as a novel antidepressant agent .

Anxiolytic Effects

The anxiolytic properties of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone have also been explored. By acting on GABAergic systems, this compound may reduce anxiety symptoms effectively.

Research Finding : In a controlled trial, subjects treated with this compound showed marked improvement in anxiety scores compared to the placebo group .

Neuroprotective Properties

There is emerging evidence that this compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's.

Mechanism of Action : The neuroprotective action is hypothesized to be mediated through the inhibition of neuroinflammation and oxidative stress pathways .

Table of Applications

ApplicationMechanism of ActionResearch Findings
AntidepressantModulation of serotonin/norepinephrineSignificant reduction in depressive behaviors
AnxiolyticInteraction with GABA receptorsImproved anxiety scores in clinical trials
NeuroprotectiveInhibition of inflammation/oxidative stressPotential benefits for neurodegenerative diseases

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The fluorine atoms in the compound may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

Property (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone (4-Isopropylpiperidin-1-yl)(piperidin-4-yl)methanone (4-Benzylpiperidin-1-yl)(1-(pyrimidin-4-yl)piperidin-4-yl)methanone
Molecular Weight ~284 g/mol ~266 g/mol ~365 g/mol
logP (Predicted) 2.8 2.1 3.2
Solubility (aq.) Low Moderate Low
Metabolic Stability High (due to C-F bonds) Moderate Moderate
  • Metabolic Stability : Fluorination reduces cytochrome P450-mediated metabolism, as observed in the prolonged in vivo activity of compound 36 .
  • Solubility: Benzyl and morpholino substituents improve aqueous solubility (e.g., compound 4: 56% yield with LCMS confirmation) .

Biological Activity

(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluorinated piperidine moiety attached to another piperidine ring via a methanone linkage. Its unique structure may influence its interaction with various biological targets.

The biological activity of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antidiabetic Activity : Similar compounds have been studied for their role as DPP-4 inhibitors, which are known to enhance insulin secretion and improve glucose metabolism .
  • Antiviral Properties : There is emerging evidence that piperidine derivatives can inhibit viral replication by targeting host cell kinases .
  • Anticancer Potential : Some studies suggest that compounds with similar structures may have anticancer effects by modulating cell cycle regulators and apoptosis pathways .

Case Studies

  • DPP-4 Inhibition : A study explored the effects of a related compound on diabetic models, demonstrating significant improvements in glycemic control and potential renal protective effects .
  • Cancer Cell Lines : In vitro tests on cancer cell lines showed that piperidine derivatives could induce apoptosis and inhibit tumor growth, suggesting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticImproved insulin secretion
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone. This includes:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating how structural modifications affect biological activity.

Q & A

Q. How can researchers correlate structural features with pharmacological activity using QSAR models?

  • Methodological Answer : Curate datasets of analogs with measured IC50 values. Compute descriptors (e.g., logP, polar surface area) and train models (e.g., partial least squares regression). Validate with leave-one-out cross-validation and external test sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
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(4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.